molecular formula C15H20O3 B12533681 Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester CAS No. 652161-22-3

Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester

Cat. No.: B12533681
CAS No.: 652161-22-3
M. Wt: 248.32 g/mol
InChI Key: RJDOYPBFFZJLBY-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester is a chemical compound of interest in organic and medicinal chemistry research. The structure incorporates a benzenepropanoate (hydrocinnamate) backbone linked to a 3,3-dimethyloxirane (epoxide) functional group through an ethyl ester chain. The epoxide ring is a highly reactive moiety known to interact with various biological nucleophiles, making it a valuable synthon in synthetic chemistry for constructing more complex molecules. Researchers can utilize this compound as a key intermediate in the synthesis of potential bioactive molecules. Its applications may extend to serving as a precursor in developing protease inhibitors or other enzyme-targeted therapeutic candidates due to the electrophilic nature of the oxirane ring. The compound is intended for laboratory research purposes only. For Research Use Only (RUO). Not for diagnostic or therapeutic use, nor for human consumption. Note on Content: The specific biological activity, mechanism of action, and detailed research applications for this exact compound are not currently established in the publicly available scientific literature cited in this search. The description provided is based on the inferred potential of its molecular structure.

Properties

CAS No.

652161-22-3

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-(3,3-dimethyloxiran-2-yl)ethyl 3-phenylpropanoate

InChI

InChI=1S/C15H20O3/c1-15(2)13(18-15)10-11-17-14(16)9-8-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3

InChI Key

RJDOYPBFFZJLBY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)CCOC(=O)CCC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Esterification of Benzenepropanoic Acid with 2-(3,3-Dimethyloxiranyl)ethanol

The most direct route involves esterifying benzenepropanoic acid with 2-(3,3-dimethyloxiranyl)ethanol. Key steps include:

  • Activation of the carboxylic acid : Conversion to an acid chloride or mixed anhydride to enhance electrophilicity.
  • Nucleophilic substitution : Reaction with the alcohol under controlled conditions to form the ester.

Catalytic Approaches :

  • Acid catalysis : Sulfuric acid or p-toluenesulfonic acid (p-TsOH) to protonate the carbonyl oxygen, facilitating nucleophilic attack.
  • Coupling agents : Dicyclohexylcarbodiimide (DCC) or thionyl chloride (SOCl₂) to form reactive intermediates.

Example Reaction Conditions :

Component Role Example Conditions
Benzenepropanoic acid Carboxylic acid precursor 1.0 equiv
2-(3,3-Dimethyloxiranyl)ethanol Alcohol precursor 1.2–1.5 equiv
SOCl₂ Activating agent 1.1 equiv, reflux (60–80°C)
Base (e.g., DIPEA) Neutralizes HCl byproduct 1.1 equiv, room temperature
Solvent Inert, aprotic (e.g., DCE) 0.2 M concentration

Potential Challenges :

  • Epoxide stability : High temperatures or strong acids may induce epoxide ring-opening.
  • Yield optimization : Excess alcohol may be required to drive the equilibrium toward ester formation.

Epoxide Alcohol Synthesis

The alcohol precursor, 2-(3,3-dimethyloxiranyl)ethanol, must be synthesized independently. Plausible routes include:

  • Epoxidation of allylic alcohols :
    • Substrate : 3,3-Dimethylallyl alcohol.
    • Oxidizing agent : Metachloroperbenzoic acid (mCPBA) or hydrogen peroxide with a catalyst.
  • Ring-closing metathesis :
    • Substrate : Diene derivatives with terminal hydroxyl groups.
    • Catalyst : Grubbs catalyst (e.g., RuCl₂=CHPh).

Example Epoxidation Reaction :

Component Role Conditions
3,3-Dimethylallyl alcohol Allylic alcohol precursor 1.0 equiv
mCPBA Epoxidizing agent 1.1 equiv, 0°C to room temperature
Solvent Dichloromethane or THF 0.2 M concentration
Base (e.g., NaHCO₃) Neutralizes acid byproducts 1.0 equiv

Yield Considerations :

  • Epoxidation typically achieves 70–90% yields under optimized conditions.
  • Steric hindrance from the 3,3-dimethyl groups may reduce reaction efficiency.

Alternative Synthetic Pathways

Acid Chloride Intermediate

  • Benzenepropanoic acid → acid chloride :
    • Reagent : Thionyl chloride (SOCl₂) or oxalyl chloride.
    • Conditions : Refluxing with a catalytic amount of DMF.
  • Reaction with epoxide alcohol :
    • Conditions : Anhydrous solvent (e.g., THF), room temperature to 40°C.

Advantages :

  • Faster reaction kinetics due to higher electrophilicity of the acid chloride.
  • Disadvantages : Handling hazardous chlorides and requiring strict anhydrous conditions.

Transesterification

Using a methyl or ethyl ester of benzenepropanoic acid and exchanging the alkyl group with 2-(3,3-dimethyloxiranyl)ethanol.

  • Catalyst : Titanium tetraisopropoxide (TTIP) or lipases.
  • Conditions : Elevated temperatures (100–150°C) with azeotropic water removal.

Example Transesterification Setup :

Component Role Conditions
Methyl benzenepropanoate Ester precursor 1.0 equiv
2-(3,3-Dimethyloxiranyl)ethanol Nucleophile 2.0 equiv
TTIP Catalyst 1% w/w
Solvent Toluene or xylene Reflux (110–140°C)

Limitations :

  • Epoxide stability under prolonged heating may compromise yield.

Comparison of Plausible Methods

Method Advantages Limitations
Acid chloride esterification High reactivity, fast kinetics Hazardous reagents, anhydrous conditions
Acid-catalyzed esterification Low cost, simple setup Slow kinetics, epoxide instability
Transesterification Milder conditions, reusable catalysts Limited substrate compatibility

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound’s distinctive 3,3-dimethyloxiranyl group differentiates it from simpler esters like benzenepropanoic acid ethyl ester (C₁₁H₁₄O₂; MW 178.23) or benzenepropanoic acid, 2-methylpropyl ester (C₁₃H₁₈O₂; MW 206.28). Key comparisons include:

Table 1: Structural and Functional Properties of Selected Benzenepropanoate Esters
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
Benzenepropanoic acid, 2-(3,3-dimethyloxiranyl)ethyl ester C₁₅H₂₀O₃ 264.32 3,3-Dimethyloxiranyl Reactive epoxide; potential synthetic intermediate
Benzenepropanoic acid ethyl ester C₁₁H₁₄O₂ 178.23 Ethyl ester High odor activity in wines (OAV: 0.060 μg/kg threshold)
Benzenepropanoic acid, 2-methylpropyl ester C₁₃H₁₈O₂ 206.28 2-Methylpropyl Lower volatility; used in fragrances (e.g., jackfruit aroma)
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate C₁₁H₁₁FO₃ 210.20 Fluorophenyl, ketone Pharmaceutical precursor (e.g., β-ketoester reactivity)
3,5-Bis(tert-butyl)-4-hydroxy methyl ester C₁₈H₂₈O₃ 292.42 tert-Butyl, hydroxyl Antioxidant; antimicrobial activity
Key Observations:
  • Reactivity : The epoxide group in the target compound enables ring-opening reactions (e.g., nucleophilic addition), unlike inert alkyl esters like ethyl or 2-methylpropyl derivatives .
  • Volatility and Odor : Simpler esters (e.g., ethyl derivatives) exhibit higher volatility and odor activity (e.g., OAV = 0.06 μg/kg in wines) , while bulkier substituents (e.g., tert-butyl, oxiranyl) reduce volatility.
  • Biological Activity : Bulky substituents (e.g., 3,5-di-tert-butyl) enhance antioxidant properties , whereas halogenated derivatives (e.g., fluorine, chlorine) are leveraged in drug synthesis .
Analytical Data:
  • Chromatographic Retention: Longer alkyl or epoxide substituents increase retention times in GC-MS analyses compared to ethyl esters (e.g., benzenepropanoic acid ethyl ester elutes at 26.46 min ).
  • Mass Spectrometry : The oxiranyl group may fragment to produce characteristic ions (e.g., m/z 58 for epoxide ring cleavage), aiding identification .

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